4-nitrophenyl beta-D-galactofuranoside

Description

Structure

3D Structure

Propriétés

IUPAC Name |

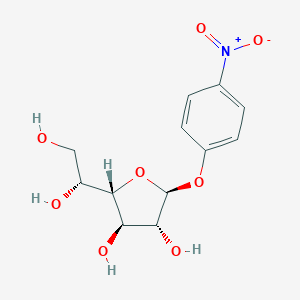

(2S,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-(4-nitrophenoxy)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8(15)11-9(16)10(17)12(21-11)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10-,11+,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQNVZDXEMOJCW-PZWNZHSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905638 |

Source

|

| Record name | 4-Nitrophenyl hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100645-45-2 |

Source

|

| Record name | 4-Nitrophenylgalactofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100645452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenyl β-D-galactofuranoside: A Chromogenic Probe for a Novel Class of Glycosidases

Abstract

This technical guide provides a comprehensive overview of 4-nitrophenyl β-D-galactofuranoside (pNP-β-Galf), a pivotal chromogenic substrate for the characterization and screening of β-D-galactofuranosidases (EC 3.2.1.146). These enzymes are implicated in the cell wall metabolism of various pathogens, including fungi, bacteria, and protozoa, but are notably absent in mammals. This unique distribution renders β-D-galactofuranosidases attractive targets for novel antimicrobial drug development. This guide will delve into the chemical properties, synthesis, and enzymatic hydrolysis of pNP-β-Galf. Furthermore, it will provide detailed, field-proven protocols for enzyme activity assays and high-throughput inhibitor screening, alongside a discussion of data interpretation and the critical considerations for its application in drug discovery research.

Introduction: The Significance of the Furanose Form

While D-galactose predominantly exists in its six-membered pyranose ring form, the five-membered furanose configuration (Galf) is a crucial component of glycoconjugates in a variety of microorganisms.[1][] The presence of β-D-galactofuranosyl units in the cell walls of pathogenic organisms like Mycobacteria, Aspergillus fumigatus, and Trypanosoma cruzi, and their absence in mammalian cells, presents a unique therapeutic window.[1] The enzymes responsible for the hydrolysis of these β-D-galactofuranoside linkages, β-D-galactofuranosidases, are therefore considered promising targets for the development of novel anti-infective agents.[3]

The study of these enzymes and the screening for their inhibitors necessitate a reliable and convenient substrate. 4-Nitrophenyl β-D-galactofuranoside has emerged as a valuable tool for this purpose, enabling the colorimetric detection of β-D-galactofuranosidase activity.

Physicochemical Properties and Synthesis of 4-Nitrophenyl β-D-galactofuranoside

A thorough understanding of the substrate's properties is paramount for its effective use in enzymatic assays.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₅NO₈ | [4] |

| Molecular Weight | 301.25 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in methanol. Limited solubility in water. | [5][6] |

| Storage | Store at -20°C, protected from light. | [5] |

Synthesis: The synthesis of 4-nitrophenyl β-D-galactofuranoside is a multi-step process that requires careful control of reaction conditions to ensure the desired furanoside anomer. A common synthetic route involves the glycosylation of 4-nitrophenol with a protected galactofuranose derivative.[7] For instance, 1-O-acetyl-2,3,5-tri-O-benzoyl-α,β-D-fucofuranose can be condensed with 4-nitrophenol in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) to yield the desired β-glycoside.[7] Subsequent deprotection of the hydroxyl groups is then carried out to obtain the final product.[7] The purification of the final product from the reaction mixture is crucial and often involves chromatographic techniques.

Principle of Enzymatic Hydrolysis and Detection

4-Nitrophenyl β-D-galactofuranoside is a chromogenic substrate. This means that the substrate itself is colorless, but upon enzymatic cleavage, it releases a colored product. The β-D-galactofuranosidase enzyme catalyzes the hydrolysis of the glycosidic bond in pNP-β-Galf, releasing D-galactofuranose and 4-nitrophenol (pNP).

Under alkaline conditions, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 400-420 nm.[8][9] The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol produced, which in turn is a measure of the β-D-galactofuranosidase activity.

Figure 2. High-throughput screening workflow for β-D-galactofuranosidase inhibitors.

Data Interpretation and Kinetic Analysis

The data obtained from the enzymatic assays can be used to determine key kinetic parameters of the β-D-galactofuranosidase.

Kinetic Parameters:

The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined by measuring the initial reaction rates at varying substrate concentrations. The Kₘ value for pNP-β-Galf with β-D-galactofuranosidases from different microbial sources has been reported to be in the millimolar range. [10]For example, the Kₘ of a recombinant β-D-galactofuranosidase from Streptomyces sp. was found to be 6.8 mM for pNP-β-d-Galf. [10] Inhibitor Characterization:

For compounds identified as hits in an HTS campaign, further characterization is necessary to determine their potency (IC₅₀) and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves performing kinetic assays in the presence of varying concentrations of the inhibitor and the substrate.

Applications in Drug Discovery and Development

The unique presence of β-D-galactofuranosidases in pathogenic microorganisms makes them an attractive target for the development of novel anti-infective agents. 4-Nitrophenyl β-D-galactofuranoside plays a crucial role in the early stages of this drug discovery process.

-

Target Validation: pNP-β-Galf can be used to confirm the enzymatic activity of the target β-D-galactofuranosidase.

-

High-Throughput Screening: As detailed in the protocol above, this substrate is amenable to HTS, allowing for the rapid screening of large compound libraries to identify initial hits. [11]* Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, pNP-β-Galf can be used in assays to evaluate the potency of synthesized analogs, guiding the optimization of lead compounds.

-

Mechanism of Action Studies: This substrate is instrumental in elucidating the mechanism of inhibition of lead compounds.

The development of potent and selective inhibitors of β-D-galactofuranosidase, facilitated by the use of 4-nitrophenyl β-D-galactofuranoside, holds the promise of new therapeutic strategies against a range of infectious diseases.

Conclusion

4-Nitrophenyl β-D-galactofuranoside is an indispensable tool for researchers in the fields of glycobiology, enzymology, and drug discovery. Its ability to act as a specific and sensitive chromogenic substrate for β-D-galactofuranosidases enables the detailed characterization of these important enzymes and facilitates the high-throughput screening for their inhibitors. As the quest for novel antimicrobial agents continues, the utility of pNP-β-Galf in targeting the unique biochemistry of pathogenic microorganisms will undoubtedly remain of high importance.

References

-

Marino, C., et al. (2000). Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase. Carbohydrate Research, 323(1-4), 7-13. [Link]

-

Marino, C., et al. (2017). Synthesis of 4-Nitrophenyl β-d-galactofuranoside: A Useful Substrate for β-d-Galactofuranosidases studies. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4. CRC Press. [Link]

-

Marino, C., et al. (2000). Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1 -> 3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase. Carbohydrate Research, 323(1-4), 7–13. [Link]

- Gorin, P. A., & Spencer, J. F. (1968). Galactomannans of Trichosporon fermentans and other yeasts. Canadian Journal of Chemistry, 46(14), 2299-2304.

-

Ramli, N. S., et al. (2021). Identification and characterization of β-d-galactofuranosidases from Aspergillus nidulans and Aspergillus fumigatus. Scientific Reports, 11(1), 1-13. [Link]

-

Senicar, L., et al. (2021). Comparative properties of β-d-galactofuranosidases. Applied Microbiology and Biotechnology, 105(1), 1-15. [Link]

- Miller, J. H. (1972). Experiments in molecular genetics.

-

Spácilová, L., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(8), 4434. [Link]

-

Fujio, N., et al. (2024). Structural basis for the strict substrate specificity of β-D-galactofuranosidase from Streptomyces sp. JHA19. bioRxiv. [Link]

-

Agilent Technologies. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Nitrophenyl β-D-Galactopyranoside: Properties, CAS, and Applications. Retrieved from [Link]

-

Roth Lab, University of California, Davis. (2000). Beta-Galactosidase Activity Assay. Retrieved from [Link]

-

Grokipedia. (2026). Beta-galactofuranosidase. Retrieved from [Link]

-

ChemBK. (n.d.). 4-nitrophenyl-β-D-galactopyranoside. Retrieved from [Link]

-

Agilent Technologies. (n.d.). β–Galactosidase Assay Kit. Retrieved from [Link]

-

Senicar, L., et al. (2021). Galactofuranose-Related Enzymes: Challenges and Hopes. International Journal of Molecular Sciences, 22(16), 8886. [Link]

-

van den Brink, J., et al. (2021). Biochemical characterization of a glycoside hydrolase family 43 β-D-galactofuranosidase from the fungus Aspergillus niger. bioRxiv. [Link]

-

Marino, C., et al. (2001). 1-Thio-β-D-galactofuranosides: Synthesis and evaluation as β-D-galactofuranosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340. [Link]

-

Glycosynth. (n.d.). p-Nitrophenyl beta-D-galactopyranoside. Retrieved from [Link]

-

Varela, O., Marino, C., & de Lederkremer, R. M. (1986). Synthesis of P-Nitrophenyl beta-D-galactofuranoside. A Convenient Substrate for Beta-Galactofuranosidase. Carbohydrate Research, 155, 247-251. [Link]

-

Megazyme. (n.d.). 4-Nitrophenyl-β-D-galactopyranoside. Retrieved from [Link]

-

Simeonov, A., et al. (2008). High Throughput Screening for Inhibitors of Alpha-Galactosidase. Combinatorial Chemistry & High Throughput Screening, 11(4), 278-284. [Link]

-

Wunno, K., et al. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. Fermentation, 8(2), 76. [Link]

-

PubChem. (n.d.). p-Nitrophenyl beta-D-galactopyranoside. Retrieved from [Link]

-

Li, Y., et al. (2023). Cloning, Expression, Purification, and Characterization of a Novel β-Galactosidase/α-L-Arabinopyranosidase from Paenibacillus polymyxa KF-1. International Journal of Molecular Sciences, 24(22), 16127. [Link]

-

Zeng, Y., et al. (2014). Regioselective synthesis of p-nitrophenyl glycosides of β-D-galactopyranosyl-disaccharides by transglycosylation with β-D-galactosidases. Journal of Molecular Catalysis B: Enzymatic, 105, 50-57. [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. 4-Nitrophenyl β-D-Galactofuranoside - Creative Enzymes [creative-enzymes.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. agilent.com [agilent.com]

- 10. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

4-nitrophenyl beta-D-galactofuranoside structure and properties.

An In-Depth Technical Guide to 4-Nitrophenyl β-D-Galactofuranoside: Structure, Properties, and Application in Enzymatic Assays

Introduction

4-Nitrophenyl β-D-galactofuranoside (pNP-β-D-Galf) is a synthetic carbohydrate derivative of significant interest in microbiology, enzymology, and drug discovery. It serves as a highly specific chromogenic substrate for the enzyme β-D-galactofuranosidase. The biological importance of this substrate stems from the unique distribution of its parent sugar, galactofuranose (Galf). This five-membered ring isomer of galactose is a crucial component of cell wall polysaccharides and glycoconjugates in numerous pathogenic microorganisms, including bacteria, fungi, and protozoa.[1][2] Crucially, galactofuranose is entirely absent in mammals.[1] This dichotomy makes the biosynthetic and metabolic pathways of Galf, including the enzymes that hydrolyze it, prime targets for the development of novel anti-infective therapies. The synthesis and availability of pNP-β-D-Galf have been pivotal in enabling the detection, characterization, and kinetic analysis of β-D-galactofuranosidases, facilitating the search for selective inhibitors.[3][4]

This guide provides a comprehensive technical overview of 4-nitrophenyl β-D-galactofuranoside, detailing its chemical structure and properties, the biochemical principle of its use, a detailed protocol for enzyme activity assays, and its applications in research and development.

Section 1: Physicochemical Properties and Structure

4-Nitrophenyl β-D-galactofuranoside is a glycoside composed of a β-D-galactofuranose moiety linked to a 4-nitrophenol group via a β-glycosidic bond at the anomeric carbon. This structure is fundamental to its function as a chromogenic substrate. The 4-nitrophenyl group acts as the chromophore, which is released upon enzymatic cleavage.

The key physicochemical properties of this compound are summarized in the table below. Proper handling and storage are critical for maintaining its integrity and ensuring reproducible experimental results. The compound should be stored in a freezer at -20°C, protected from moisture and light.[1]

| Property | Value | References |

| Chemical Formula | C₁₂H₁₅NO₈ | [1][5] |

| Molecular Weight | 301.25 g/mol | [1][5][6] |

| CAS Number | 100645-45-2 | [1][5] |

| Appearance | White to light yellow solid/crystalline powder | [7][8] |

| Solubility | Soluble in methanol, DMSO, and water | [1][7][9] |

| Storage Conditions | Store at -20°C, desiccated | [1][6] |

| Stability | Stable for years under recommended storage | [10][11] |

Section 2: The Principle of Chromogenic Detection

The utility of 4-nitrophenyl β-D-galactofuranoside lies in its ability to produce a quantifiable color signal in the presence of β-D-galactofuranosidase activity. The process is a two-step reaction.

-

Enzymatic Hydrolysis: The β-D-galactofuranosidase enzyme recognizes and binds to the substrate. It then catalyzes the hydrolysis of the β-glycosidic bond, breaking the molecule into two products: D-galactofuranose and 4-nitrophenol (p-nitrophenol).[7] This initial product, 4-nitrophenol, is colorless or faintly yellow at neutral or acidic pH.[12]

-

pH-Dependent Color Development: The second step is a non-enzymatic, pH-dependent color change. By increasing the pH of the solution to alkaline conditions (typically pH > 9.5), the hydroxyl group of the liberated 4-nitrophenol is deprotonated.[12] This converts it into the 4-nitrophenolate anion, which exhibits a strong yellow color. The intensity of this yellow color, which can be measured by spectrophotometry at a wavelength of 400-420 nm, is directly proportional to the amount of 4-nitrophenol produced and, therefore, to the activity of the β-D-galactofuranosidase enzyme.[10][12][13]

The following diagram illustrates the reaction mechanism.

Caption: Enzymatic hydrolysis of pNP-β-D-Galf and subsequent color development.

Section 3: Protocol for β-D-Galactofuranosidase Activity Assay

This section provides a robust, step-by-step methodology for quantifying β-D-galactofuranosidase activity. The protocol is designed to be self-validating by including appropriate controls.

Experimental Rationale

-

Buffer System: The choice of buffer and pH is critical for optimal enzyme activity. While the related β-galactosidases often use a pH around 7.0, some fungal enzymes show optimal activity at lower pH values, such as 4.4.[12][14] It is essential to use a buffer system appropriate for the specific enzyme being studied.

-

Temperature Control: Enzyme kinetics are highly sensitive to temperature. Maintaining a constant and optimal temperature (e.g., 25°C, 30°C, or 37°C) throughout the assay is crucial for reproducibility.[13][15]

-

Reaction Termination: The addition of a high-pH "stop solution" serves two purposes: it instantly denatures the enzyme, halting the reaction at a precise time point, and it maximizes the color of the 4-nitrophenolate product for sensitive detection.[12][16]

-

Controls: A "blank" or "no-enzyme" control, containing all reagents except the enzyme, is mandatory to zero the spectrophotometer and account for any non-enzymatic substrate degradation.

Reagent Preparation

-

Assay Buffer (Example: 200 mM Sodium Acetate, pH 4.4): Prepare a solution containing 200 mM sodium acetate. Adjust the pH to 4.4 at the desired assay temperature using acetic acid. For some enzymes, additives like bovine serum albumin (BSA) or salts may be required for stability.[14]

-

Substrate Stock Solution (10 mM): Dissolve 30.13 mg of 4-nitrophenyl β-D-galactofuranoside in 10 mL of deionized water or assay buffer. This solution should be prepared fresh or stored in aliquots at -20°C.

-

Enzyme Solution: Prepare a dilution of the enzyme or cell lysate in cold assay buffer immediately before use. The concentration should be adjusted so that the reaction proceeds linearly for the desired time course.

-

Stop Solution (1 M Sodium Carbonate): Dissolve 10.6 g of anhydrous sodium carbonate (Na₂CO₃) in deionized water to a final volume of 100 mL.

Experimental Workflow

The following diagram outlines the general workflow for the enzymatic assay.

Caption: Step-by-step workflow for the pNP-β-D-Galf enzymatic assay.

Assay Procedure (Microplate Format)

-

Setup: Label wells of a 96-well microplate for "blank" and "test" samples.

-

Reagent Addition:

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the Enzyme Solution to the "test" wells.

-

Add 25 µL of Assay Buffer to the "blank" wells.

-

-

Pre-incubation: Cover the plate and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow the solutions to reach thermal equilibrium.[17]

-

Reaction Initiation: Add 25 µL of the 10 mM Substrate Stock Solution to all wells to start the reaction. Mix gently.

-

Incubation: Incubate the plate at the assay temperature for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, where product formation is proportional to time. A faint yellow color should develop in the test wells.[13]

-

Reaction Termination: Add 100 µL of 1 M Sodium Carbonate Stop Solution to all wells. The yellow color in the test wells should intensify.

-

Measurement: Measure the absorbance of each well at 400-420 nm using a microplate reader.

-

Calculation:

-

First, correct the absorbance of the test samples by subtracting the average absorbance of the blank samples.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs × V_total) / (ε × t × V_enzyme × d) Where:

-

ΔAbs = Corrected absorbance at 400-420 nm

-

V_total = Total volume of the assay in the well (in mL)

-

ε = Molar extinction coefficient of 4-nitrophenol under alkaline conditions (18,500 M⁻¹cm⁻¹)

-

t = Incubation time (in minutes)

-

V_enzyme = Volume of the enzyme solution added (in mL)

-

d = Path length of the light in the well (in cm). For microplates, this may need to be calibrated or can be calculated from the volume.

-

-

Section 4: Applications in Research and Drug Development

The specificity of 4-nitrophenyl β-D-galactofuranoside makes it an invaluable tool for several research applications:

-

Enzyme Discovery and Characterization: It is the substrate of choice for identifying and characterizing novel β-D-galactofuranosidases from microbial sources. It allows for the determination of key kinetic parameters such as Kₘ and Vₘₐₓ, as well as optimal pH and temperature.[3]

-

High-Throughput Screening for Inhibitors: Since β-D-galactofuranosidase is a promising drug target, pNP-β-D-Galf is widely used in high-throughput screening (HTS) campaigns to identify small molecule inhibitors. The simple, colorimetric nature of the assay makes it amenable to automation and the screening of large compound libraries.

-

Glycobiology Research: This substrate helps researchers probe the specificity of various glycoside hydrolases and understand the structural requirements for enzyme-substrate interactions.[18][19] For example, studies using analogs have shown that the hydroxyl group at the C-6 position of the sugar is essential for interaction with the enzyme.[18][19]

-

Diagnostics: While less common than pyranoside-based assays, it has potential in diagnostic microbiology for the specific detection of organisms that produce exo-β-D-galactofuranosidases.[2]

Conclusion

4-Nitrophenyl β-D-galactofuranoside is a powerful and specific molecular tool. Its well-defined chemical properties and the robust, colorimetric assay based on its hydrolysis provide researchers with a reliable method to study β-D-galactofuranosidases. Given the absence of its parent sugar in mammals and its prevalence in pathogens, this substrate will continue to be a cornerstone in the fundamental research and drug discovery efforts targeting diseases caused by these microorganisms.

References

- De Lederkremer, R. M., & Varela, O. (2017). Synthesis of 4-Nitrophenyl β-d-galactofuranoside. In Methods in Carbohydrate Chemistry (Vol. 11, pp. 43-48). Academic Press.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding 4-Nitrophenyl β-D-Galactopyranoside: Properties, CAS, and Applications. Retrieved from [Link]

- Marino, C., Varela, O., & de Lederkremer, R. M. (1998). Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1 -> 3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase.

-

Marino, C., Varela, O., & de Lederkremer, R. M. (1998). Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase. PubMed. Retrieved from [Link]

-

University of Arizona. (n.d.). Beta-galactosidase enzyme assay. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Nitrophenyl beta-D-galactopyranoside, 98+%. Retrieved from [Link]

- Ponder, R. (n.d.). Laboratory 5: Measurement of β-Galactosidase Activity in Lactaid™ Tablets.

-

Agilent Technologies. (n.d.). β–Galactosidase Assay Kit Instruction Manual. Retrieved from [Link]

- B-Gal Assay. (n.d.). Current Protocols in Molecular Biology.

-

National Center for Biotechnology Information. (n.d.). p-Nitrophenyl beta-D-galactopyranoside. PubChem Compound Summary for CID 65115. Retrieved from [Link].

-

Megazyme. (n.d.). 4-Nitrophenyl-β-D-galactopyranoside. Retrieved from [Link]

-

ChemBK. (2024). 4-nitrophenyl-β-D-galactopyranoside. Retrieved from [Link]

-

G-Biosciences. (2025). Safety Data Sheet 4-Nitrophenyl-beta-D-galactopyranoside. Retrieved from [Link]

- Marino, C., de Lederkremer, R. M., & Colli, W. (1998). 1-Thio-β-D-galactofuranosides: Synthesis and evaluation as β-D-galactofuranosidase inhibitors.

- Křen, V., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Molecules, 27(9), 2636.

- Mizuno, M., et al. (2019). Chemo-enzymatic synthesis of p-nitrophenyl β-D-galactofuranosyl disaccharides from Aspergillus sp. fungal-type galactomannan.

-

LabSolutions. (n.d.). 4-Nitrophenyl β-D-Galactofuranoside. Retrieved from [Link]

- Varela, O., Marino, C., & de Lederkremer, R. M. (1986). Synthesis of P-Nitrophenyl beta-D-galactofuranoside. A Convenient Substrate for Beta-Galactofuranosidase.

- Wang, S., et al. (2019). Biochemical Insights into a Novel Family 2 Glycoside Hydrolase with Both β-1,3-Galactosidase and β-1,4-Galactosidase Activity from the Arctic. Marine Drugs, 17(11), 609.

Sources

- 1. 4-Nitrophenyl β-D-Galactofuranoside - Creative Enzymes [creative-enzymes.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of p-nitrophenyl beta-D-galactofuranoside. A convenient substrate for beta-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4-Nitrophenyl b- D -galactopyranoside = 98 enzymatic 3150-24-1 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Nitrophenyl-beta-D-galactopyranoside | 3150-24-1 [chemicalbook.com]

- 9. 4-Nitrophenyl beta-D-galactopyranoside, 98+% | Fisher Scientific [fishersci.ca]

- 10. caymanchem.com [caymanchem.com]

- 11. 4-Nitrophenyl-beta-D-galactopyranoside for use in research | Megazyme [megazyme.com]

- 12. tycmhoffman.com [tycmhoffman.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. faculty.salisbury.edu [faculty.salisbury.edu]

- 16. med.upenn.edu [med.upenn.edu]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-nitrophenyl beta-D-galactofuranoside.

An In-Depth Technical Guide to the Synthesis of 4-Nitrophenyl β-D-galactofuranoside

Abstract

This guide provides a comprehensive, technically-grounded overview of the chemical synthesis of 4-nitrophenyl β-D-galactofuranoside. This compound is a critical chromogenic substrate for the study of β-D-galactofuranosidases, enzymes implicated in the cell wall metabolism of various pathogens but absent in mammals, making them attractive therapeutic targets.[1][2][3] The synthesis of this molecule presents distinct stereochemical challenges, namely the stabilization of the five-membered furanose ring over the more stable six-membered pyranose form of galactose, and the selective formation of the β-anomeric linkage. This document details a reliable synthetic pathway, elucidates the chemical principles governing each step, provides a detailed experimental protocol, and discusses the self-validating measures necessary to ensure reaction integrity and product purity.

Introduction and Strategic Overview

The chemical synthesis of glycosides is a foundational discipline in glycobiology, enabling the creation of tools to probe enzymatic function and develop novel therapeutics. 4-Nitrophenyl β-D-galactofuranoside (pNP-β-Galf) is of particular interest due to its utility in detecting and characterizing β-D-galactofuranosidase activity.[4] The core of its synthesis lies in the glycosylation reaction: the coupling of a galactose-derived "glycosyl donor" with the "glycosyl acceptor," 4-nitrophenol.

The primary challenges are twofold:

-

Ring-Form Control : D-galactose predominantly exists as a six-membered pyranose ring in solution. The synthesis requires locking the sugar in its less stable five-membered furanose conformation.

-

Anomeric Control : The glycosidic bond can form in two stereoisomeric configurations at the anomeric carbon (C1): α (axial) or β (equatorial). For this target molecule, the β-configuration is required.

The strategy detailed herein addresses these challenges through a classical, yet robust, multi-step sequence involving protective group chemistry to direct the desired reactivity and stereochemistry.

Logical Workflow of the Synthesis

The synthesis follows a logical progression from a commercially available starting material to the final, purified product. This workflow is designed to control the key chemical transformations systematically.

Caption: High-level workflow for the synthesis of pNP-β-D-galactofuranoside.

Mechanistic Rationale and Pathway Elucidation

A successful synthesis is predicated on understanding the causality behind each experimental choice. This section dissects the key transformations.

Step 1 & 2: Preparing the Per-O-acetylated Glycosyl Donor

The journey begins with D-galactose. To favor the furanose form and prepare for glycosylation, a two-part strategy is employed: protection and activation.

-

Per-O-acetylation : The hydroxyl groups of galactose must be protected to prevent unwanted side reactions. Acetyl groups are ideal for this purpose. Critically, the reaction conditions for acetylation can be manipulated to trap the desired furanose isomer. Heating D-galactose in a solvent like pyridine helps to shift the equilibrium towards the furanose form, which is then "locked" by subsequent per-acetylation with acetic anhydride.[5][6] This yields 1,2,3,5,6-penta-O-acetyl-α,β-D-galactofuranose, a stable, crystalline intermediate.[6]

-

Glycosyl Donor Formation : While the pentaacetate is stable, it is not reactive enough for glycosylation. It must be converted into a more potent glycosyl donor. A common and effective strategy is the direct use of the peracetylated furanose in a Lewis acid-promoted reaction. Alternatively, it can be converted to a glycosyl halide. For this guide, we focus on the more direct Lewis acid approach.

Step 3: The Glycosylation Reaction

This is the pivotal carbon-oxygen bond-forming step. The glycosyl donor is reacted with 4-nitrophenol in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄).[7][8]

-

Role of the Lewis Acid : SnCl₄ coordinates to the oxygen of the anomeric acetyl group, activating it and turning it into a good leaving group. This generates a highly electrophilic oxocarbenium ion intermediate at the anomeric carbon.

-

Stereochemical Control : The stereochemical outcome is directed by the neighboring acetyl group at the C2 position. This group provides "anchimeric assistance," where its carbonyl oxygen attacks the anomeric center from the top face, forming a temporary cyclic acetoxonium ion.[9] This intermediate effectively shields the top (α) face, forcing the incoming nucleophile (4-nitrophenol) to attack from the bottom (β) face. This Sₙ2-like attack results in the formation of a 1,2-trans product, which in this case is the desired β-anomer .[9][10][11]

Step 4: Deprotection to Yield the Final Product

The final step is the removal of all five acetyl protecting groups to unveil the target molecule. The Zemplén deacetylation is the method of choice.[5][12] This reaction uses a catalytic amount of sodium methoxide in methanol to effect a transesterification reaction. The acetyl groups are converted to methyl acetate, and the hydroxyl groups on the sugar are regenerated. This method is exceptionally mild and clean, preserving the acid- and base-sensitive glycosidic bond.[12]

Overall Reaction Scheme

Caption: Chemical reaction pathway for the synthesis of the target glycoside.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All procedures must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Notes |

| D-Galactose | C₆H₁₂O₆ | 180.16 | Dry thoroughly under vacuum |

| Pyridine | C₅H₅N | 79.10 | Anhydrous |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | |

| Tin(IV) Chloride (SnCl₄) | SnCl₄ | 260.50 | 1.0 M solution in DCM |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Sodium Methoxide (NaOMe) | CH₃ONa | 54.02 | |

| Methanol (MeOH) | CH₃OH | 32.04 | Anhydrous |

| Dowex 50WX8 resin | - | - | H⁺ form |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent grade |

| Hexanes | - | - | Reagent grade |

Step 1: Synthesis of 1,2,3,5,6-Penta-O-acetyl-α,β-D-galactofuranose

-

Suspend dry D-galactose (10.0 g, 55.5 mmol) in anhydrous pyridine (60 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 100 °C with stirring for 2 hours. The galactose will dissolve.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (40 mL, 423 mmol) dropwise, keeping the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

In-Process Control : Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc solvent system until the starting material is fully consumed.

-

Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 150 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a thick syrup. The product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 3: Synthesis of 4-Nitrophenyl 2,3,5,6-tetra-O-acetyl-β-D-galactofuranoside

-

Dissolve the crude penta-O-acetyl-galactofuranose (5.0 g, 12.8 mmol) and 4-nitrophenol (2.7 g, 19.2 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a 1.0 M solution of SnCl₄ in dichloromethane (15.4 mL, 15.4 mmol) dropwise over 15 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

In-Process Control : Monitor the formation of the product by TLC (2:1 Hexanes:EtOAc). The product spot should be UV active and stain with a carbohydrate-specific stain.

-

Carefully quench the reaction by pouring it into a stirred, saturated solution of NaHCO₃ (150 mL).

-

Filter the mixture through a pad of Celite to remove tin salts, washing the pad with DCM.

-

Separate the organic layer, and wash with water (1 x 100 mL) and brine (1 x 100 mL).

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (gradient elution, e.g., 3:1 to 1:1 Hexanes:EtOAc) to yield the protected product as a white or pale yellow solid.

Step 4: Synthesis of 4-Nitrophenyl β-D-galactofuranoside

-

Dissolve the purified protected glycoside (1.0 g, 2.1 mmol) in anhydrous methanol (25 mL).

-

Add a freshly prepared solution of 0.5 M sodium methoxide in methanol (0.5 mL, 0.25 mmol, catalytic amount).

-

Stir the reaction at room temperature for 2 hours.

-

In-Process Control : Monitor the deprotection by TLC (9:1 EtOAc:MeOH). The product will have a much lower Rf value than the starting material.

-

Once the reaction is complete, neutralize the mixture by adding Dowex 50WX8 (H⁺ form) resin until the pH is neutral (approx. 7).

-

Filter off the resin and wash it with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., 95:5 DCM:MeOH) to afford the final product, 4-nitrophenyl β-D-galactofuranoside, typically as a white solid.

-

Self-Validation/Characterization : Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values (151-153 °C).[2]

Conclusion

The synthesis of 4-nitrophenyl β-D-galactofuranoside is a multi-step process that requires careful control of reaction conditions to achieve the desired furanose ring structure and β-anomeric stereochemistry. The strategy outlined in this guide, employing O-acetylation for protection and stereochemical direction, followed by a Lewis acid-catalyzed glycosylation and Zemplén deprotection, represents a robust and well-precedented approach. By understanding the mechanistic principles behind each step, researchers can confidently execute this synthesis and troubleshoot potential issues, ultimately producing a high-purity reagent essential for the study of microbial galactofuranosidases.

References

-

Regioselectivity of glycosylation reactions of galactose acceptors: an experimental and theoretical study - Beilstein Journals. (2019). Beilstein Journals. [Link]

-

Synthesis of 4-Nitrophenyl β-d-galactofuranoside | 11 | A Useful Subst. (2017). Wiley Online Library. [Link]

-

Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase. (n.d.). PubMed. [Link]

-

Facile synthesis of benzyl beta-D-galactofuranoside. A convenient intermediate for the synthesis of D-galactofuranose-containing molecules. (2006). PubMed. [Link]

-

Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1 -> 3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase. (2001). ResearchGate. [Link]

-

Protecting Groups at the Anomeric Position of Carbohydrates: Strategies and Applications in Carbohydrate Chemistry. (n.d.). ResearchGate. [Link]

-

Koenigs–Knorr reaction. (n.d.). Wikipedia. [Link]

-

Koenigs-Knorr Synthesis. (n.d.). Wiley Online Library. [Link]

-

Chemical synthesis of cholesteryl beta-D-galactofuranoside and -pyranoside. (1993). PubMed. [Link]

-

Chemical synthesis of cholesteryl β-D-galactofuranoside and -pyranoside. (1993). ResearchGate. [Link]

-

Facile Synthesis of per-O-tert-Butyldimethylsilyl-beta-D-galactofuranose and Efficient Glycosylation via the Galactofuranosyl Iodide. (2009). ResearchGate. [Link]

-

The Design and Synthesis of Different α-Linked Galactose Disaccharides. (n.d.). TRACE: Tennessee Research and Creative Exchange. [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). National Institutes of Health (NIH). [Link]

-

Synthesis of Building Blocks for Assembly of Protozoan Galactofuranose-containing Surface Glycans. (n.d.). Universidade de Lisboa. [Link]

-

25.5 Cyclic Structures of Monosaccharides: Anomers. (2023). Chemistry LibreTexts. [Link]

-

Synthesis of 5-deoxy-beta-D-galactofuranosides as tools for the characterization of beta-D-galactofuranosidases. (2010). PubMed. [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis of galactosyl acceptor 4. (n.d.). ResearchGate. [Link]

-

1-Thio-β-D-galactofuranosides: Synthesis and evaluation as β-D-galactofuranosidase inhibitors. (n.d.). ResearchGate. [Link]

-

Efficient and green approach for the complete deprotection of O-acetylated biomolecules. (n.d.). ResearchGate. [Link]

-

Anomeric O-Alkylation of O-Acetyl-Protected Sugars. (n.d.). Taylor & Francis Online. [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). National Institutes of Health (NIH). [Link]

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (2004). ResearchGate. [Link]

-

ESIMS and NMR studies on the selective deprotection of acetylated glucosides by dibutyltin oxide. (2011). PubMed. [Link]

-

Synthesis of L-glucose and L-galactose derivatives from D-sugars. (n.d.). Chinese Chemical Letters. [Link]

-

Koenigs-Knorr Synthesis of Galactofuranosides of Estrone, Androstanolone, 11a-Hydroxyprogesterone and Prednisolone. (n.d.). ResearchGate. [Link]

-

Efficient and green approach for the complete deprotection of O-acetylated biomolecules. (2016). Green Chemistry. [Link]

-

An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. (n.d.). LookChem. [Link]

-

Synthesis of 1,2,5,6-tetra-O-acetyl-3-O-allyl αβ-D-galactofuranose, a versatile precursor of pyranosylated and furanosylated glycoconjugates. (n.d.). ResearchGate. [Link]

-

Synthesis of P-Nitrophenyl beta-D-galactofuranoside. A Convenient Substrate for Beta-Galactofuranosidase. (1986). PubMed. [Link]

-

Regioselective synthesis of p-nitrophenyl glycosides of β-D-galactopyranosyl-disaccharides by transglycosylation with β-D-galactosidases. (n.d.). ResearchGate. [Link]

-

Anion-Assisted Glycosylation of Galactose: A Computational Study. (2025). National Institutes of Health (NIH). [Link]

-

Anion-Assisted Glycosylation of Galactose: A Computational Study. (2025). PubMed. [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. 4-Nitrophenyl β-D-Galactofuranoside - Creative Enzymes [creative-enzymes.com]

- 3. Synthesis of p-nitrophenyl beta-D-galactofuranoside. A convenient substrate for beta-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Regioselectivity of glycosylation reactions of galactose acceptors: an experimental and theoretical study [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 5-deoxy-beta-D-galactofuranosides as tools for the characterization of beta-D-galactofuranosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 10. Anion-Assisted Glycosylation of Galactose: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anion-Assisted Glycosylation of Galactose: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical synthesis of cholesteryl beta-D-galactofuranoside and -pyranoside. – ScienceOpen [scienceopen.com]

A Senior Application Scientist's Guide to 4-Nitrophenyl β-D-galactofuranoside: Properties, Applications, and Assay Protocols

Introduction: The Significance of the Furanose Ring in Glycobiology

In the vast landscape of glycobiology, the subtle distinction between sugar isomers can have profound biological consequences. While D-galactose is commonly found in its six-membered pyranose ring form (Galp) in mammals, many pathogenic microorganisms, including bacteria, fungi, and protozoa, utilize the five-membered furanose form (Galf) as a critical component of their cell walls.[1][2][3] This fundamental difference—the absence of galactofuranose in mammals—presents a unique therapeutic window. Enzymes involved in the biosynthesis and metabolism of Galf are prime targets for the development of novel anti-infective agents.[3][4][5]

This guide focuses on a key chemical tool for studying these pathways: 4-nitrophenyl β-D-galactofuranoside (pNP-β-D-Galf). We will delve into its chemical properties, its primary application as a chromogenic substrate for β-D-galactofuranosidase, and provide a detailed, field-proven protocol for its use in enzymatic assays.

Core Compound Specifications

The accurate identification and characterization of research chemicals are paramount for reproducible science. Below are the essential specifications for 4-nitrophenyl β-D-galactofuranoside.

| Property | Value | Source(s) |

| CAS Number | 100645-45-2 | [2][6] |

| Molecular Formula | C₁₂H₁₅NO₈ | [2][6] |

| Molecular Weight | 301.25 g/mol | [2][6] |

| Alternate Names | pNP-β-D-Galf | [6] |

| Appearance | Solid / Crystalline Powder | [2] |

| Solubility | Methanol | [2] |

| Storage | Store at -20°C | [2] |

The Role of pNP-β-D-Galf in Enzymology

The primary utility of pNP-β-D-Galf lies in its function as a chromogenic substrate for β-D-galactofuranosidase (EC 3.2.1.146), an exo-acting glycoside hydrolase that specifically cleaves terminal non-reducing β-D-galactofuranoside linkages.[7][8] The enzymatic reaction is straightforward yet powerful for quantitative analysis.

Principle of Detection

β-D-galactofuranosidase catalyzes the hydrolysis of the glycosidic bond in pNP-β-D-Galf. This reaction releases two products: D-galactofuranose and 4-nitrophenol (p-nitrophenol). In its protonated state at acidic or neutral pH, 4-nitrophenol is colorless. However, upon the addition of a basic solution (e.g., sodium carbonate or sodium hydroxide) to stop the reaction, the 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which is intensely yellow and exhibits a strong absorbance at approximately 400-420 nm. The amount of yellow product formed is directly proportional to the enzyme's activity.

Below is a diagram illustrating the enzymatic workflow.

Caption: Workflow for β-D-galactofuranosidase activity assay.

Field-Proven Protocol: β-D-Galactofuranosidase Activity Assay

This protocol is designed for determining the kinetic parameters of a purified or partially purified β-D-galactofuranosidase. All steps should be performed with precision and appropriate controls.

I. Reagent and Buffer Preparation

-

Assay Buffer: 50 mM Sodium Acetate buffer, pH 4.5.

-

Substrate Stock Solution: 10 mM pNP-β-D-Galf in 100% Methanol.

-

Causality: The substrate is soluble in methanol.[2] Preparing a concentrated stock allows for minimal organic solvent concentration in the final reaction mixture, which could otherwise inhibit enzyme activity.

-

-

Enzyme Dilution Buffer: Assay Buffer containing 0.1% (w/v) Bovine Serum Albumin (BSA).

-

Causality: BSA is a stabilizing agent that prevents the enzyme from adhering to plastic surfaces and denaturing, especially at low concentrations.

-

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

Causality: This basic solution immediately halts the enzymatic reaction by shifting the pH well outside the enzyme's active range. It also deprotonates the liberated 4-nitrophenol, causing the color change necessary for detection.

-

II. Experimental Procedure

This protocol is designed for a 96-well microplate format, but can be scaled for cuvettes.

-

Prepare Substrate Working Solutions: Create a serial dilution of the 10 mM pNP-β-D-Galf stock solution in the Assay Buffer to achieve a range of final concentrations (e.g., 0.1 mM to 5 mM) in the reaction well.

-

Set up the Reaction Plate:

-

Test Wells: Add 50 µL of each substrate working solution.

-

Substrate Blank Wells: Add 50 µL of each substrate working solution.

-

Enzyme Blank Well: Add 50 µL of Assay Buffer (without substrate).

-

-

Pre-incubate: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the Reaction:

-

Test Wells & Enzyme Blank Well: Add 50 µL of the diluted enzyme solution.

-

Substrate Blank Wells: Add 50 µL of the Enzyme Dilution Buffer (without enzyme).

-

Mix gently by pipetting or with a plate shaker.

-

-

Incubate: Incubate the plate at the reaction temperature for a predetermined time (e.g., 10-30 minutes). The reaction time should be within the linear range of product formation.

-

Stop the Reaction: Add 100 µL of 1 M Sodium Carbonate Stop Solution to all wells. The solution in the test wells should turn yellow.

-

Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

III. Data Analysis

-

Correct for Blanks:

-

Subtract the absorbance of the Enzyme Blank from the Test Wells to correct for any intrinsic absorbance from the enzyme preparation.

-

Subtract the absorbance of the corresponding Substrate Blank from the Test Wells to correct for any non-enzymatic substrate hydrolysis.

-

-

Calculate Product Concentration: Use a standard curve of 4-nitrophenol under the same buffer conditions to convert the corrected absorbance values into the concentration of product formed. The molar extinction coefficient for 4-nitrophenol at pH >10 is approximately 18,000 M⁻¹cm⁻¹.

-

Determine Enzyme Activity: Calculate the initial reaction velocity (V₀) at each substrate concentration. Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

Kinetic Analysis: Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

The entire process, from substrate preparation to kinetic analysis, is depicted in the following workflow diagram.

Caption: Step-by-step workflow for a β-D-galactofuranosidase kinetic assay.

Conclusion: A Critical Tool for Anti-Infective Research

4-Nitrophenyl β-D-galactofuranoside is more than just a chemical; it is an indispensable tool for probing the biology of pathogenic microorganisms. Its specificity for β-D-galactofuranosidase allows researchers to characterize this key enzyme, screen for potent and selective inhibitors, and ultimately advance the development of new drugs targeting the unique galactofuranose metabolic pathways. The robust and reliable assay protocol described herein provides a solid foundation for such investigations, ensuring data integrity and accelerating the path toward novel therapeutics.

References

-

Beta-galactofuranosidase. Grokipedia. [Link]

-

Synthesis of 4-Nitrophenyl β-d-galactofuranoside. A Useful Substrate for β-d-galactofuranosidases. Organic Chemistry. [Link]

-

Galactofuranose-Related Enzymes: Challenges and Hopes. PMC - PubMed Central. [Link]

-

Beta-galactofuranosidase. Wikipedia. [Link]

-

Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Glycobiology. [Link]

-

4-Nitrophenyl-β-D-galactopyranoside. Megazyme. [Link]

-

Quantifying the Importance of Galactofuranose in Aspergillus nidulans Hyphal Wall Surface Organization by Atomic Force Microscopy. ASM Journals. [Link]

-

Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1 -> 3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase. ResearchGate. [Link]

-

Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase. PubMed. [Link]

-

Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae). Frontiers. [Link]

-

The Role of Β-Galactofuranose in Cell Wall Surface Structure and Elasticity of Aspergillus Nidulans. ResearchGate. [Link]

-

Galactofuranosidases: From the Initial Activity Detection to the First Crystalline Structure. PMC - NIH. [Link]

-

1-Thio-β-D-galactofuranosides: Synthesis and evaluation as β-D-galactofuranosidase inhibitors. ResearchGate. [Link]

-

Enzymatic Assay of Immobilized β-D-Galactosidase Enzyme on Magnetite Nanoparticle. Iraqi Journal of Science. [Link]

Sources

- 1. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitrophenyl β-D-Galactofuranoside - Creative Enzymes [creative-enzymes.com]

- 3. academic.oup.com [academic.oup.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Galactofuranosidases: From the Initial Activity Detection to the First Crystalline Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Beta-galactofuranosidase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Nitrophenyl beta-D-galactofuranoside: From Discovery to Application

This guide provides a comprehensive overview of 4-nitrophenyl beta-D-galactofuranoside, a pivotal tool in glycobiology and drug discovery. We will delve into its historical context, synthesis, physicochemical properties, and its critical role as a chromogenic substrate for the study of β-D-galactofuranosidases. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this essential biochemical reagent.

The Scientific Imperative: Why 4-Nitrophenyl beta-D-galactofuranoside Matters

The story of 4-nitrophenyl beta-D-galactofuranoside is intrinsically linked to the unique biology of the galactofuranose form of galactose. While galactose is a ubiquitous monosaccharide in mammals, it exists almost exclusively in its pyranose ring form. In contrast, the five-membered furanose ring form, galactofuranose (Galf), is a key component of the cell walls of numerous pathogenic microorganisms, including bacteria (like Mycobacterium tuberculosis), fungi (such as Aspergillus fumigatus), and protozoa (for instance, Trypanosoma cruzi).[1][2][] This fundamental difference in carbohydrate biochemistry between mammals and many of their pathogens presents a tantalizing opportunity for the development of targeted therapeutics.

The enzymes responsible for the biosynthesis and metabolism of galactofuranose-containing glycoconjugates are therefore considered promising drug targets.[4] Among these, β-D-galactofuranosidases, the enzymes that cleave terminal β-D-galactofuranoside residues, are of particular interest. To study these enzymes, to elucidate their mechanisms, and to screen for potential inhibitors, a reliable and convenient substrate is paramount. This is the critical role that 4-nitrophenyl beta-D-galactofuranoside (pNP-β-D-Galf) fulfills.[5]

Historical Perspective and Discovery

Prior to the mid-1980s, research into β-D-galactofuranosidases was hampered by the lack of a simple and effective assay. Early studies often relied on the use of natural substrates, which were difficult to isolate and quantify, or methyl-β-D-galactofuranoside, the cleavage of which required cumbersome detection methods. The breakthrough came in 1986 when Varela, Marino, and de Lederkremer reported the synthesis of p-nitrophenyl β-D-galactofuranoside.[5] This novel compound was designed to be a chromogenic substrate, meaning its enzymatic cleavage would release a colored product that could be easily quantified using a spectrophotometer. The release of the yellow p-nitrophenolate ion upon hydrolysis provided a continuous and straightforward method for measuring enzyme activity. This development was a significant catalyst for research in the field, enabling more precise kinetic studies and the screening of potential enzyme inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of pNP-β-D-Galf is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 100645-45-2 | [2][6] |

| Molecular Formula | C₁₂H₁₅NO₈ | [2][6] |

| Molecular Weight | 301.25 g/mol | [2][6] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 153-155 °C | [] |

| Solubility | Soluble in water (10 mg/mL), methanol, and DMSO. | [2] |

| Storage Temperature | -20°C | [2] |

| Optical Rotation | Specific rotation has been reported, but can vary with synthesis batch. | [5] |

Synthesis of 4-Nitrophenyl beta-D-galactofuranoside

The synthesis of pNP-β-D-Galf is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and furanose ring form. The following is a representative protocol based on established methods.

Synthesis Workflow

Caption: A simplified workflow for the chemical synthesis of 4-nitrophenyl beta-D-galactofuranoside.

Detailed Experimental Protocol

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and starting materials.

Step 1: Preparation of a Protected Galactofuranose Precursor

-

Start with D-galactose.

-

Protect the hydroxyl groups to prevent unwanted side reactions and to favor the furanose ring formation. A common method involves the use of benzoyl protecting groups. This typically involves reacting D-galactose with benzoyl chloride in a suitable solvent like pyridine.

-

The resulting protected sugar is then converted into a glycosyl donor, such as a glycosyl halide or a thioacetal, which is reactive for the subsequent glycosylation step.

Step 2: Glycosylation with 4-Nitrophenol

-

The protected galactofuranosyl donor is reacted with 4-nitrophenol.

-

This reaction is typically carried out in an inert solvent (e.g., dichloromethane) and is promoted by a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄).[8][9]

-

The reaction conditions (temperature, reaction time) must be carefully controlled to ensure the formation of the desired β-anomer.

Step 3: Deprotection

-

The protecting groups (e.g., benzoyl groups) are removed from the product of the glycosylation reaction.

-

A common method for debenzoylation is treatment with a catalytic amount of sodium methoxide in methanol.

-

The reaction is monitored by thin-layer chromatography (TLC) until all the starting material is consumed.

Step 4: Purification

-

The deprotected product is purified to remove any remaining reagents and byproducts.

-

Purification is typically achieved using column chromatography on silica gel.

-

The purified fractions containing the desired product are combined, and the solvent is removed under reduced pressure to yield 4-nitrophenyl beta-D-galactofuranoside as a solid.

Step 5: Characterization

-

The final product should be characterized to confirm its identity and purity.

-

Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and measurement of optical rotation.

Enzymatic Assay for β-D-Galactofuranosidase

The primary application of pNP-β-D-Galf is in the colorimetric assay of β-D-galactofuranosidase activity. The principle of this assay is the enzymatic hydrolysis of the substrate, which releases 4-nitrophenol. In an alkaline environment, 4-nitrophenol is deprotonated to the 4-nitrophenolate anion, which has a characteristic yellow color and a strong absorbance at 400-420 nm.

Enzymatic Reaction

Caption: The enzymatic reaction catalyzed by β-D-galactofuranosidase using pNP-β-D-Galf as a substrate.

Assay Protocol

Reagents and Buffers:

-

Assay Buffer: 50 mM sodium acetate buffer, pH 4.5 (the optimal pH can vary depending on the specific enzyme).

-

Substrate Stock Solution: 10 mM 4-nitrophenyl beta-D-galactofuranoside in assay buffer.

-

Stop Solution: 1 M sodium carbonate solution.

-

Enzyme Solution: A solution of the β-D-galactofuranosidase to be assayed, diluted to an appropriate concentration in assay buffer.

Procedure:

-

Set up a series of microcentrifuge tubes or a 96-well plate.

-

Add a defined volume of the enzyme solution to each tube/well. Include a "no-enzyme" control containing only the assay buffer.

-

Pre-incubate the tubes/plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a specific volume of the substrate stock solution to each tube/well.

-

Incubate the reaction for a fixed period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding the stop solution. This will raise the pH and develop the yellow color of the 4-nitrophenolate ion.

-

Measure the absorbance of each sample at 405 nm using a spectrophotometer or a microplate reader.

-

Calculate the enzyme activity based on the amount of 4-nitrophenol produced, using a standard curve of 4-nitrophenol or its known molar extinction coefficient.

Applications in Drug Discovery and Research

The development of pNP-β-D-Galf has been instrumental in advancing research into galactofuranose metabolism and has direct applications in drug discovery.

-

Enzyme Characterization: It is the substrate of choice for determining the kinetic parameters (Kₘ and Vₘₐₓ) of newly discovered β-D-galactofuranosidases.

-

Inhibitor Screening: pNP-β-D-Galf is widely used in high-throughput screening (HTS) campaigns to identify inhibitors of β-D-galactofuranosidases.[10] The simplicity and robustness of the colorimetric assay make it well-suited for screening large compound libraries.

-

Diagnostic Applications: While still primarily a research tool, the principle of detecting specific microbial enzymes could be adapted for diagnostic purposes.

Comparative Analysis with Other Substrates

While pNP-β-D-Galf is a workhorse in the field, other types of substrates for galactosidases have been developed, most notably fluorogenic substrates.

| Feature | 4-Nitrophenyl beta-D-galactofuranoside (Chromogenic) | Fluorogenic Substrates (e.g., 4-Methylumbelliferyl-β-D-galactofuranoside) |

| Detection Method | Spectrophotometry (absorbance) | Fluorometry (fluorescence emission) |

| Sensitivity | Good, suitable for most in vitro assays. | Very high, often 100-1000 times more sensitive than chromogenic assays.[11] |

| Instrumentation | Standard spectrophotometer or microplate reader. | Fluorometer or fluorescence microplate reader required. |

| Cost | Generally less expensive. | Typically more expensive. |

| Interference | Less prone to interference from autofluorescent compounds in complex samples. | Can be affected by fluorescent compounds in the assay mixture. |

| Applications | Routine enzyme assays, inhibitor screening. | High-sensitivity assays, detection of low enzyme concentrations, cell-based assays. |

Conclusion

4-Nitrophenyl beta-D-galactofuranoside remains an indispensable tool for researchers in glycobiology and infectious disease. Its development was a pivotal moment that enabled the detailed study of β-D-galactofuranosidases, enzymes that are critical for the viability of many pathogenic microorganisms. As the search for novel antimicrobial agents continues, the use of this chromogenic substrate in enzyme characterization and high-throughput inhibitor screening will undoubtedly continue to play a vital role in the discovery of new therapeutics.

References

- Marino, C., Poklepovich Caridea, S., de Lederkremer, R. M., & Villaume, S. (2017). Synthesis of 4-Nitrophenyl β-d-galactofuranoside.

- de Lederkremer, R. M., & Colli, W. (1995).

- Marino, C., Varela, O., & de Lederkremer, R. M. (2000). Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase.

- Marino, C., de Lederkremer, R. M., & Varela, O. (1997). 1-Thio-β-D-galactofuranosides: Synthesis and evaluation as β-D-galactofuranosidase inhibitors.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Nitrophenyl β-D-Galactopyranoside: Properties, CAS, and Applications. Retrieved from [Link]

-

Interchim. (n.d.). Fluorescent β-Galactosidase Substrates. Retrieved from [Link]

- Varela, O., Marino, C., & de Lederkremer, R. M. (1986). Synthesis of p-nitrophenyl beta-D-galactofuranoside. A convenient substrate for beta-galactofuranosidase.

-

Roth Lab. (2000). Beta-Galactosidase Activity Assay. Retrieved from [Link]

- Perry, R. J., et al. (1993). Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases. The International journal of biochemistry, 25(9), 1369–1375.

-

ChemBK. (2024). 4-nitrophenyl-β-D-galactopyranoside. Retrieved from [Link]

- Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes.

-

Megazyme. (n.d.). 4-Nitrophenyl-β-D-galactopyranoside. Retrieved from [Link]

- Manafi, M., Kneifel, W., & Bascomb, S. (1991). Fluorogenic and chromogenic substrates used in bacterial diagnostics. Microbiological reviews, 55(3), 335–348.

- McGovern, S. L., et al. (2003). High-throughput screening for inhibitors of protein-protein interactions. Journal of medicinal chemistry, 46(21), 4265–4272.

- Křen, V., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Molecules, 27(9), 2658.

Sources

- 1. Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Nitrophenyl β-D-Galactofuranoside - Creative Enzymes [creative-enzymes.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Synthesis of p-nitrophenyl beta-D-galactofuranoside. A convenient substrate for beta-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Solubility and Stability of 4-nitrophenyl beta-D-galactofuranoside for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability of 4-nitrophenyl beta-D-galactofuranoside, a crucial chromogenic substrate for the detection of β-D-galactofuranosidase. Given the limited availability of direct quantitative data for this specific isomer, this document integrates known information with comparative data from its more extensively studied pyranoside analogue, 4-nitrophenyl beta-D-galactopyranoside, to offer a scientifically grounded perspective for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 4-nitrophenyl beta-D-galactofuranoside

4-Nitrophenyl beta-D-galactofuranoside (pNP-β-D-Galf) is a synthetic substrate used to assay the activity of β-D-galactofuranosidase, an enzyme that cleaves the terminal non-reducing β-D-galactofuranose residues from carbohydrates and glycoconjugates. The enzymatic hydrolysis of pNP-β-D-Galf releases 4-nitrophenol, a chromophore that, under alkaline conditions, exhibits a distinct yellow color, allowing for spectrophotometric quantification of enzyme activity. Understanding the solubility and stability of this substrate is paramount for developing robust and reliable enzymatic assays.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₈ | [1][2] |

| Molecular Weight | 301.25 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 150-153 °C | [3] |

| Storage Temperature | -20 °C | [2] |

Solubility Profile

A thorough understanding of the solubility of 4-nitrophenyl beta-D-galactofuranoside is critical for the preparation of stock solutions and the design of enzymatic assays.

Qualitative Solubility

Available data indicates that 4-nitrophenyl beta-D-galactofuranoside is soluble in methanol.[2][3]

Comparative Quantitative Solubility: Insights from the Pyranoside Isomer

Due to the absence of specific quantitative solubility data for the furanoside isomer in the public domain, we can draw inferences from its structural isomer, 4-nitrophenyl beta-D-galactopyranoside. While the spatial arrangement of the hydroxyl groups differs between the furanose and pyranose rings, their overall polarity and hydrogen bonding potential are similar, suggesting that their solubility behavior in various solvents will be comparable, though not identical.

Table of Quantitative Solubility for 4-nitrophenyl beta-D-galactopyranoside:

| Solvent | Solubility | Source |

| Water | 10 mg/mL | |

| Methanol | 100 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [4] |

| N,N-Dimethylformamide (DMF) | 11 mg/mL | [4] |

| Phosphate Buffered Saline (PBS, pH 7.2) | 0.09 mg/mL | [4] |

Expert Insights: The furanoside isomer may exhibit slightly different solubility due to the altered ring strain and hydroxyl group positioning affecting crystal lattice energy and solvation. It is imperative for researchers to experimentally determine the precise solubility of 4-nitrophenyl beta-D-galactofuranoside in their specific buffer systems.

Protocol for Experimental Solubility Determination

The following protocol outlines a robust method for determining the solubility of 4-nitrophenyl beta-D-galactofuranoside.

Objective: To quantitatively determine the solubility of 4-nitrophenyl beta-D-galactofuranoside in a specific solvent or buffer system.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-nitrophenyl beta-D-galactofuranoside to a known volume of the desired solvent (e.g., water, buffer, methanol) in a sealed vial.

-

Equilibrate the suspension at a constant temperature (e.g., 25 °C) with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

-

Caption: Experimental workflow for determining the solubility of 4-nitrophenyl beta-D-galactofuranoside.

Stability Profile

The stability of 4-nitrophenyl beta-D-galactofuranoside is a critical parameter that can influence the accuracy and reproducibility of enzymatic assays. Degradation of the substrate can lead to an increased background signal and an overestimation of enzyme activity.

Storage Conditions

For long-term storage, 4-nitrophenyl beta-D-galactofuranoside should be stored as a solid at -20 °C.[2] Stock solutions, once prepared, should be aliquoted and stored at -20 °C or -80 °C to minimize freeze-thaw cycles.[5][6] For short-term use, aqueous solutions may be stored at 4 °C for a few weeks, but should be monitored for any increase in background absorbance.[6]

pH-Dependent Stability and Hydrolysis

The glycosidic bond of nitrophenyl glycosides is susceptible to hydrolysis, particularly at acidic and alkaline pH. While a specific pH-rate profile for 4-nitrophenyl beta-D-galactofuranoside is not available, extensive studies on 4-nitrophenyl β-D-glucopyranoside provide a valuable framework for understanding the potential degradation pathways.[7][8]

-

Acidic Hydrolysis: At low pH, the glycosidic oxygen can be protonated, facilitating the departure of the 4-nitrophenolate leaving group. This process is generally slow but can become significant over extended incubation times.

-

Neutral/Mildly Acidic pH: In the neutral to mildly acidic range, the rate of spontaneous hydrolysis is typically at its minimum.

-

Alkaline Hydrolysis: Under basic conditions, hydrolysis can proceed through several mechanisms, including direct nucleophilic attack by hydroxide ions on the anomeric carbon or neighboring group participation from a deprotonated hydroxyl group.[7][8]

Expert Insights: The furanosidic linkage is generally considered to be more labile to acid hydrolysis than the pyranosidic linkage due to the greater ring strain in the five-membered ring. Therefore, it is reasonable to hypothesize that 4-nitrophenyl beta-D-galactofuranoside may be less stable under acidic conditions compared to its pyranoside counterpart. Experimental verification is essential.

Thermal Stability

Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways. While no specific thermal degradation data for 4-nitrophenyl beta-D-galactofuranoside is available, it is advisable to prepare and use solutions at the recommended assay temperature and avoid prolonged exposure to higher temperatures.

Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under various stress conditions.[9][10][11]

Objective: To assess the stability of 4-nitrophenyl beta-D-galactofuranoside under various stress conditions (pH, temperature, oxidation).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-nitrophenyl beta-D-galactofuranoside in a suitable solvent (e.g., methanol or water).

-

Stress Conditions:

-

Acidic: Incubate the solution in 0.1 M HCl at a controlled temperature (e.g., 60 °C).

-

Alkaline: Incubate the solution in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).

-

Oxidative: Treat the solution with 3% H₂O₂ at room temperature.

-

Thermal: Incubate the solution in a neutral buffer at an elevated temperature (e.g., 60 °C or 80 °C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and alkaline samples to stop the degradation reaction.

-